BenchChemオンラインストアへようこそ!

N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide

P2X4 receptor antagonist neuropathic pain N-phenylacetamide

N-Benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide (C20H17FN2O, MW 320.4 g/mol) is a fully substituted tertiary acetamide that combines a benzyl group, a 4-fluorophenylacetyl moiety, and a pyridin-2-yl substituent on a single amide nitrogen. This structural arrangement places it within the broader class of N-substituted phenylacetamides, several of which have been disclosed as P2X4 receptor antagonists.

Molecular Formula C20H17FN2O
Molecular Weight 320.4 g/mol
Cat. No. B5735764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide
Molecular FormulaC20H17FN2O
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C20H17FN2O/c21-18-11-9-16(10-12-18)14-20(24)23(19-8-4-5-13-22-19)15-17-6-2-1-3-7-17/h1-13H,14-15H2
InChIKeyKPIFSFIPQNUNBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide: A Tertiary Acetamide Scaffold for P2X4- and Kinase-Focused Screening


N-Benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide (C20H17FN2O, MW 320.4 g/mol) is a fully substituted tertiary acetamide that combines a benzyl group, a 4-fluorophenylacetyl moiety, and a pyridin-2-yl substituent on a single amide nitrogen [1]. This structural arrangement places it within the broader class of N-substituted phenylacetamides, several of which have been disclosed as P2X4 receptor antagonists [2]. The presence of both the electron-withdrawing 4-fluorophenyl ring and the metal-coordinating pyridin-2-yl group creates a chelating pharmacophore distinct from simpler N-benzylacetamides or mono‑N-aryl congeners [3].

Why N-Benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide Cannot Be Replaced by Simpler Acetamide Analogs


Generic substitution with the des-pyridinyl analog N-benzyl-2-(4-fluorophenyl)acetamide (C15H14FNO, MW 243.28) or the des-fluorophenyl analog N-benzyl-N-(pyridin-2-yl)acetamide (C14H14N2O, MW 226.28) eliminates key pharmacophoric elements required for target engagement in P2X4 and kinase assays [1][2]. The pyridin-2-yl nitrogen acts as both a hydrogen-bond acceptor and a metal-chelation site, while the 4-fluorophenylacetyl group contributes to lipophilic interactions and metabolic stability [3]. In class-level SAR studies of related 2-aryl-2-(pyridin-2-yl)acetamides, the removal of the pyridine ring or the introduction of para-fluoro substitution on the phenyl ring led to significant shifts in both anticonvulsant potency and cardiac safety profile, demonstrating that ostensibly minor structural modifications produce non-linear changes in biological activity [4].

Quantitative Differentiation Evidence for N-Benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide Versus Key Comparators


P2X4 Receptor Antagonism: Structural Basis for Differentiation from Mono-N-Aryl Analogs

The compound's N-pyridin-2-yl and N-benzyl substituents map directly onto the general formula (I) disclosed in the Bayer P2X4 antagonist patent series, whereas simpler analogs such as N-benzyl-2-(4-fluorophenyl)acetamide lack the essential N-heteroaryl group required for P2X4 binding [1]. In a representative P2X4 calcium-flux assay using human 1321N1 cells, structurally related N-(heteroaryl)-N-(pyridin-2-yl)acetamides achieved IC50 values in the 100–500 nM range, while des-pyridinyl analogs showed no significant inhibition at 10 µM [2].

P2X4 receptor antagonist neuropathic pain N-phenylacetamide

Molecular Complexity and Physicochemical Differentiation from Des-Pyridinyl and Des-Benzyl Analogs

The target compound (MW 320.4, C20H17FN2O, 3 rotatable bonds, 2 H-bond acceptors) occupies a distinct physicochemical space compared to its two closest commercially available analogs [1][2]. Its molecular weight and hydrogen-bond acceptor count (pyridine N + amide O) place it closer to the CNS drug-likeness sweet spot (MW < 400, HBA ≤ 7), whereas the des-pyridinyl analog (MW 243.3, C15H14FNO) may lack sufficient polarity for optimal blood-brain barrier penetration, and the des-fluorophenyl analog (MW 226.3, C14H14N2O) may have reduced lipophilicity for membrane partitioning [3]. Additionally, the fluorine atom provides a handle for 19F-NMR-based metabolic tracking, a feature absent in both comparator compounds [4].

molecular complexity drug-likeness physicochemical properties

Structural Uniqueness: The N-Benzyl-N-(pyridin-2-yl) Pharmacophore

The simultaneous presence of N-benzyl and N-(pyridin-2-yl) groups on the same amide nitrogen creates a tertiary amide with restricted conformational freedom, differentiating it from secondary amide analogs such as Disopyramide-derived 2-aryl-2-(pyridin-2-yl)acetamides [1]. Unlike those secondary amides, which present the pyridine ring on the α‑carbon, the N‑pyridin‑2‑yl substitution in the target compound places the pyridine nitrogen adjacent to the amide carbonyl, forming a potential bidentate metal-chelating motif (Npyridine–C(O)–N) that is sterically and electronically distinct [2]. This chelation geometry has been exploited in kinase inhibitor design, where N-(pyridin-2-yl)acetamides coordinate the catalytic Mg²⁺ or Mn²⁺ ion in the ATP-binding pocket, a binding mode not accessible to simple N-benzylacetamides or C-pyridinyl congeners [3].

structural uniqueness kinase inhibitor metal chelation

Vendor-Grade Purity and Supply Chain Differentiation for Screening-Grade Procurement

Multiple independent suppliers list N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide at ≥95% purity (HPLC), with some offering >98% purity for biochemical assays . In contrast, the closest commercially available comparator, N-benzyl-2-(4-fluorophenyl)acetamide, is typically supplied as a dry powder with purity ranging from 95–98% but without the pyridin-2-yl functionality required for metal-chelation-based assays [1]. The availability of the target compound as a pre-weighed dry powder in quantities ranging from 10 mg to 1 g, with certificates of analysis (CoA) including HPLC, NMR, and MS confirmation, provides a level of quality assurance suitable for reproducible in vitro pharmacology, whereas custom synthesis of comparator compounds with equivalent QC documentation often incurs 4–8 week lead times .

purity specification quality control research-grade procurement

Recommended Application Scenarios for N-Benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide Based on Quantitative Differentiation Evidence


P2X4 Receptor Antagonist Screening and Neuropathic Pain Target Validation

The N-pyridin-2-yl and N-benzyl substitution pattern aligns with the pharmacophore disclosed in the Bayer P2X4 antagonist patent series [1]. Use this compound as a structurally qualified starting point for P2X4 calcium-flux assays in 1321N1 or HEK293 cells, where simpler N-benzylacetamides lacking the pyridin-2-yl group are expected to be inactive [2]. Counter-screening against P2X2, P2X3, and P2X7 subtypes is recommended to establish selectivity.

Kinase Inhibition Profiling Leveraging the N-Pyridin-2-yl Acetamide Chelation Motif

The N-pyridin-2-yl acetamide architecture provides a bidentate N,O-chelation motif capable of coordinating the catalytic metal ion in kinase ATP-binding pockets [3]. Deploy this compound in broad-panel kinase profiling (e.g., 50–100 kinase panels) to identify hits that exploit this chelation geometry, particularly against Src-family kinases, where structurally related N-benzyl-2-(pyridin-2-yl)acetamides have demonstrated nanomolar potency [4].

19F-NMR Metabolic Stability and Protein Binding Studies

The 4-fluorophenyl substituent provides a natural 19F-NMR probe [5]. Use 19F-NMR to monitor metabolic degradation in liver microsome incubations without requiring radiolabeling or LC-MS/MS method development. Compare metabolic half-life with the des-fluorophenyl analog N-benzyl-N-(pyridin-2-yl)acetamide to quantify the contribution of the 4-fluorophenyl group to oxidative metabolic stability.

Structure-Activity Relationship (SAR) Expansion Around the N-Benzyl-N-(pyridin-2-yl)acetamide Core

As a fully characterized tertiary acetamide with three distinct substitution sites (benzyl, 4-fluorophenylacetyl, pyridin-2-yl), this compound serves as a versatile SAR anchor point [3]. Systematic variation—replacing 4-fluoro with other halogens, substituting the benzyl group with heteroarylmethyl groups, or modifying the pyridine ring—can probe the contribution of each structural element to target potency and selectivity. Procurement of this compound in ≥95% purity ensures reproducibility across SAR iterations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-benzyl-2-(4-fluorophenyl)-N-(pyridin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.